molecular formula C10H10Cl2O2 B13614833 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid

Cat. No.: B13614833
M. Wt: 233.09 g/mol
InChI Key: PMIDCOYVCJHGTL-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid is an arylpropionic acid derivative characterized by a 2,6-dichlorophenyl group attached to a methyl-substituted propanoic acid backbone. The 2,6-dichlorophenyl moiety enhances lipophilicity and may influence binding to cyclooxygenase (COX) enzymes, similar to other chlorinated NSAIDs .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIDCOYVCJHGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other chemicals.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.

Comparison with Similar Compounds

Key Observations:

Acidity : The target compound’s pKa (~3.8–4.2) is closer to diclofenac (pKa 4.0) than ibuprofen (pKa 4.9), suggesting enhanced ionization at physiological pH, which may improve tissue permeability .

Lipophilicity : The dichloro substitution likely elevates logP compared to CLO or the methoxy analogue, favoring membrane penetration but possibly increasing hepatotoxicity risks .

Biological Activity

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a methylpropanoic acid backbone, contributing to its unique reactivity and biological profile. Its chemical formula is C11_{11}H12_{12}Cl2_{2}O2_{2}.

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. The proposed mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, such as phospholipases and cyclooxygenases.
  • Receptor Interaction : It has been shown to interact with various receptors that modulate pain and inflammation signaling pathways.

Pharmacological Studies

Recent studies have explored the pharmacokinetic properties of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Absorption : The compound demonstrates good absorption characteristics in biological systems.
  • Distribution : It shows a favorable distribution profile in various tissues.
  • Metabolism : Metabolic pathways involve conjugation and oxidation reactions.
  • Excretion : Primarily excreted through renal pathways.

Case Studies

  • Anti-inflammatory Activity :
    • In a controlled study involving animal models, this compound significantly reduced edema induced by inflammatory agents. The results indicated a dose-dependent response with an optimal effect observed at moderate doses.
  • Analgesic Effects :
    • Another study assessed its analgesic properties using the formalin test in rodents. The compound demonstrated notable pain relief comparable to standard analgesics like ibuprofen.

Comparative Biological Activity

To understand its efficacy relative to similar compounds, a comparison table is provided below:

Compound NameAnti-inflammatory ActivityAnalgesic ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition; receptor interaction
2-(4-Chlorophenyl)-2-methylpropanoic acidModerateLowPrimarily receptor interaction
4-Chloro-2-methylphenoxyacetic acidHighHighEnzyme inhibition; receptor interaction

Potential Applications

The potential applications of this compound extend to:

  • Pharmaceutical Development : As a candidate for new anti-inflammatory and analgesic drugs.
  • Agricultural Chemicals : Its herbicidal properties are being explored for use in agrochemicals.

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